4-O-β-Galactopyranosyl-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

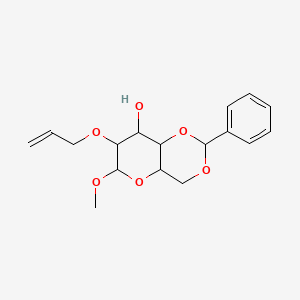

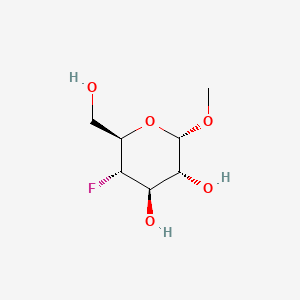

4-O-β-Galactopyranosyl-D-mannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₂O₁₁ and its molecular weight is 342.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Several studies have focused on the synthesis of complex saccharides involving 4-O-β-Galactopyranosyl-D-mannopyranoside or similar structures. For instance, the work by Koto et al. (2003) presented syntheses of complex trisaccharides, showcasing methodologies that might be applicable for generating compounds related to this compound. These methods involve in-situ-activating glycosylation techniques that are crucial for constructing saccharide structures with specific glycosidic linkages, providing a foundational approach for the synthesis of complex sugars (Koto et al., 2003).

Biological Applications and Functions

Anticoagulant and Antithrombotic Activities : A study by Martinichen-Herrero et al. (2005) explored a sulfated polysaccharide derived from a lichen, showing significant anticoagulant and antithrombotic activities. The polysaccharide's structure, containing mannopyranosyl and galactopyranosyl units, underscores the potential therapeutic applications of saccharides with similar compositions (Martinichen-Herrero et al., 2005).

Enzymatic Activity Monitoring : Filho et al. (2018) developed novel fluorescent probes to monitor β-galactosidase activity, essential for understanding various biological processes and developing diagnostic tools. These probes, based on a β-d-galactopyranoside moiety, emphasize the utility of saccharide-based structures in creating sensitive and selective biochemical assays (Filho et al., 2018).

Prebiotic Properties : The research by Kuschel et al. (2017) found that known cellobiose 2-epimerases can catalyze the conversion of lactose into lactulose, a process that potentially involves structures akin to this compound. Lactulose is a prebiotic sugar with beneficial effects on gut health, demonstrating the health-related applications of such saccharides (Kuschel et al., 2017).

Antioxidant Activity : Sun et al. (2010) isolated a low molecular-weight polysaccharide from Auricularia polytricha with significant antioxidant activity. The structure, comprising mannopyranosyl and galactopyranosyl units, highlights the potential antioxidant applications of sugars containing similar monosaccharide components (Sun et al., 2010).

Mecanismo De Acción

Target of Action

4-O-β-Galactopyranosyl-D-mannopyranoside, also known as 2-epi-Lactose or 2-epilactose, is a nondigestible epimer of lactose . It primarily targets the intestinal tract, where it acts as a prebiotic sugar .

Mode of Action

As a prebiotic, it is likely to promote the growth of beneficial gut bacteria, which in turn can have various positive effects on the host’s health .

Biochemical Pathways

It is known to promote intestinal mineral absorption, especially calcium . This suggests that it may influence mineral homeostasis pathways.

Pharmacokinetics

As a nondigestible compound, it is likely to pass through the digestive tract largely unchanged, exerting its effects locally within the gut .

Result of Action

The primary result of the action of this compound is the promotion of intestinal mineral absorption, particularly calcium . This can contribute to improved bone health and overall mineral balance within the body.

Action Environment

The action of this compound is influenced by the environment within the gut. Factors such as the composition of the gut microbiota, the presence of other nutrients, and the pH of the gut can all potentially impact the efficacy and stability of this compound .

Análisis Bioquímico

Biochemical Properties

4-O-β-Galactopyranosyl-D-mannopyranoside plays a significant role in biochemical reactions, primarily as a prebiotic. It interacts with various enzymes and proteins in the gut microbiota, promoting the growth of beneficial bacteria. This interaction enhances the absorption of minerals like calcium, which is crucial for bone health . The compound’s nondigestible nature means it reaches the colon intact, where it can exert its prebiotic effects.

Cellular Effects

In cellular contexts, this compound influences several cellular processes. It has been shown to enhance the absorption of calcium in intestinal cells, which can impact cell signaling pathways and gene expression related to mineral metabolism . Additionally, its prebiotic properties support the growth of beneficial gut bacteria, which can indirectly affect cellular metabolism and overall gut health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with gut microbiota. The compound is fermented by beneficial bacteria, producing short-chain fatty acids that enhance mineral absorption . This fermentation process also generates hydrogen, which can act as an antioxidant, neutralizing harmful oxygen radicals in cells . These interactions highlight the compound’s role in promoting gut health and mineral absorption.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its prebiotic effects can vary depending on the duration of exposure and the specific gut microbiota present

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At optimal doses, the compound enhances calcium absorption and supports gut health without adverse effects . At higher doses, there may be threshold effects, including potential gastrointestinal discomfort or other adverse reactions. These findings underscore the importance of determining appropriate dosages for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism and mineral absorption. It interacts with enzymes in the gut microbiota that ferment the compound, producing metabolites like short-chain fatty acids . These metabolites play a crucial role in enhancing calcium absorption and overall gut health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement to the colon, where it exerts its prebiotic effects . The compound’s localization in the gut is essential for its role in promoting mineral absorption and supporting gut health.

Subcellular Localization

The subcellular localization of this compound is primarily within the cells of the gastrointestinal tract. It is directed to specific compartments where it can interact with gut microbiota and enzymes involved in fermentation . This localization is crucial for the compound’s prebiotic effects and its role in enhancing mineral absorption.

Propiedades

| { "Design of Synthesis Pathway": "The synthesis of 4-O-β-Galactopyranosyl-D-mannopyranoside can be achieved through the glycosylation of mannose with galactose using a suitable glycosyl donor and a promoter.", "Starting Materials": [ "D-mannose", "Galactose", "Glycosyl donor", "Promoter" ], "Reaction": [ "Protect the hydroxyl groups of D-mannose using suitable protecting groups.", "Activate the glycosyl donor using a promoter.", "Add the activated glycosyl donor to the protected D-mannose to obtain the desired glycoside.", "Deprotect the hydroxyl groups to obtain 4-O-β-Galactopyranosyl-D-mannopyranoside." ] } | |

Número CAS |

20869-27-6 |

Fórmula molecular |

C₁₂H₂₂O₁₁ |

Peso molecular |

342.3 |

Sinónimos |

Epilactose; 4-O-β-D-Galactopyranosyl-D-mannopyranose; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)